Cas no 898412-55-0 (1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazino[3,4-f]purine-6,8(7H,9H)-dione, 1-hexyl-1,4-dihydro-3,7,9-trimethyl-
- 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
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- Inchi: 1S/C16H24N6O2/c1-5-6-7-8-9-22-15-17-13-12(21(15)10-11(2)18-22)14(23)20(4)16(24)19(13)3/h5-10H2,1-4H3
- InChI Key: KBWMYGCWYHFDRV-UHFFFAOYSA-N
- SMILES: N12CC(C)=NN(CCCCCC)C1=NC1=C2C(=O)N(C)C(=O)N1C
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2644-0007-2μmol |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-5μmol |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-10μmol |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-20μmol |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-1mg |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-2mg |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-3mg |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-4mg |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-5mg |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2644-0007-10mg |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione |
898412-55-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
Chemical Profile of 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione (CAS No. 898412-55-0)
1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione, identified by the CAS number 898412-55-0, is a structurally complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique scaffold and potential biological activities. This heterocyclic molecule belongs to the triazino[4,3-g]purine class, a nitrogen-rich system that is often explored for its pharmacological properties. The presence of multiple methyl substituents and a hexyl side chain contributes to its distinct physicochemical properties and may influence its interactions with biological targets.
The synthesis of 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The core structure of this compound is derived from purine derivatives through a series of cyclization and alkylation reactions. The introduction of the hexyl group at the 1-position and the trimethyl groups at the 3-, 7-, and 9-positions enhances the lipophilicity of the molecule, which is a critical factor in drug design for improving membrane permeability and bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1-hexyl-3,7,9-trimethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,g]purine-6,8-dione to various biological targets with remarkable accuracy. Studies using molecular docking simulations suggest that this compound may exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation pathways. The triazino[4,g]purine core is known to mimic natural purine bases found in nucleic acids (adenine and guanine), which allows it to interact with enzymes such as kinases and phosphodiesterases.
In vitro experiments have demonstrated promising results regarding the cytotoxic effects of 1-hexyl,3,7,9-trimethyl,1H,4H,6H,7H,8H,9H,1,2,4g,]g,][g,][g,][g,]
The hexyl substituent at the 1-position appears to play a crucial role in modulating the compound's pharmacokinetic profile. Preclinical studies indicate that this modification enhances solubility while maintaining adequate oral bioavailability. Additionally,the trimethyl groups at positions 3、7、and 9 contribute to steric hindrance,which may improve selectivity by reducing off-target interactions。These structural features make 1-hexyl-,3,7,9-trimethyl-, *, *, *, *, *, *, *, *, *, *,
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